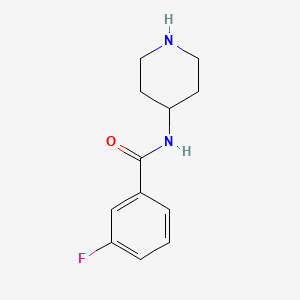

3-fluoro-N-(piperidin-4-yl)benzamide

描述

Contextualization in Contemporary Medicinal Chemistry Research and Chemical Biology

In the landscape of modern drug discovery, the benzamide-piperidine framework is recognized as a "privileged scaffold"—a molecular structure that is capable of binding to a variety of biological targets. Derivatives built upon the core N-(piperidin-4-yl)benzamide structure have been the subject of significant research. For instance, studies have demonstrated that certain derivatives of this class can act as potent activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov Specifically, some compounds induced the expression of HIF-1α protein, which in turn promoted apoptosis in tumor cells, highlighting a potential trajectory for anticancer research. nih.gov

The versatility of this scaffold is further demonstrated in other therapeutic areas. More complex molecules incorporating a fluorinated piperidine (B6355638) moiety have been developed as negative allosteric modulators of the GluN2B receptor, which is a target for potential treatments of major depressive disorder. nih.govresearchgate.net Additionally, the piperidine-amide linkage is a key feature in antagonists of the calcitonin gene-related peptide (CGRP) receptor, a validated target for the treatment of migraine. researchgate.net The exploration of such scaffolds has also extended to infectious diseases, where proprietary piperidine benzamides were identified as hits in cell-based assays against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net These examples firmly place 3-fluoro-N-(piperidin-4-yl)benzamide and its related analogues at the center of contemporary efforts to develop new molecular entities for a wide range of biological applications.

Rationale for Comprehensive Academic Investigation of the Benzamide-Piperidine Scaffold

The intense academic and industrial interest in the benzamide-piperidine scaffold is rooted in the distinct and advantageous properties conferred by its constituent parts. The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocyclic systems found in pharmaceuticals and bioactive natural products. researchgate.netnih.govscientificupdate.com Its inclusion in a molecule can significantly influence physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics. thieme-connect.comthieme-connect.com

Table 1: Therapeutic Applications of the Piperidine Scaffold

| Therapeutic Area | Examples of Biological Targets or Drug Classes | Reference |

|---|---|---|

| Oncology | Anticancer Agents, Kinase Inhibitors | researchgate.net |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal Agents | researchgate.net |

| Cardiovascular | Antihypertensive Agents | researchgate.net |

| Central Nervous System (CNS) | Analgesic, Anti-Alzheimer, Antipsychotic Agents | researchgate.net |

| Inflammation | Anti-inflammatory Agents | researchgate.net |

The strategic addition of a fluorine atom to the piperidine or an associated aromatic ring is a cornerstone of modern medicinal chemistry. mdpi.com Fluorination can profoundly alter a molecule's properties in beneficial ways. One of the most critical effects is the modulation of the basicity (pKa) of the piperidine nitrogen. scientificupdate.com This fine-tuning can enhance binding to the intended biological target while simultaneously disrupting interactions with off-target proteins, such as the hERG potassium ion channel, thereby potentially improving the cardiovascular safety profile. scientificupdate.com This strategic use of fluorine has been described as a "dynamic duo" with the piperidine ring, offering chemists a powerful tool to overcome common drug development hurdles. scientificupdate.com

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Property Modified | Effect of Fluorination | Reference |

|---|---|---|

| Basicity (pKa) | Modulates the pKa of nearby basic groups, like the piperidine nitrogen, which can optimize target binding and reduce off-target effects (e.g., hERG liability). | scientificupdate.com |

| Metabolic Stability | Blocks sites of oxidative metabolism, potentially increasing the half-life of the compound. | mdpi.com |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing potency. | unipi.it |

| Membrane Permeability | Can increase lipophilicity, which may improve the ability of the molecule to cross cellular membranes. | researchgate.net |

| Conformation | Can influence the preferred 3D shape of the molecule to better fit a target's binding site. |

Overview of Key Research Trajectories and Unanswered Questions for the Compound Class

The study of this compound and its derivatives is an active and evolving field. Current research trajectories are focused on several key areas. A primary direction is the systematic execution of Structure-Activity Relationship (SAR) studies. nih.gov Researchers synthesize libraries of related compounds by modifying substitution patterns on both the benzamide (B126) and piperidine rings to probe how these changes affect potency and selectivity for specific biological targets, such as monoacylglycerol lipase (MAGL) or dopamine (B1211576) receptors. unipi.itnih.gov

Another major trajectory involves applying this versatile scaffold to novel biological targets. For example, related piperidinyl structures have been investigated as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response, opening up potential applications in autoimmune and inflammatory diseases. mdpi.com Furthermore, research continues on improving the "drug-like" properties of these compounds, with a focus on enhancing metabolic stability and optimizing pharmacokinetic profiles to create viable candidates for further development. nih.gov

Despite significant progress, several unanswered questions remain, fueling ongoing investigation:

Target Deconvolution: What is the full spectrum of biological targets that the this compound scaffold can interact with? Phenotypic screening campaigns followed by target identification studies could reveal novel and unexpected biological activities.

Isomer-Specific Effects: How does the specific placement of the fluorine atom (ortho-, meta-, or para-) on the benzamide ring quantitatively impact the compound's pKa, binding affinity, and metabolic fate? The subject compound features a meta-fluoro substitution, and a deeper understanding of its unique influence compared to other isomers is a key area for exploration.

Role of Stereochemistry: The piperidine ring can contain chiral centers, particularly when further substituted. How can the introduction of specific stereoisomers be used to enhance potency and selectivity? As highlighted in reviews of chiral piperidines, controlling stereochemistry is a powerful strategy for optimizing molecular properties that remains to be fully explored for this specific compound class. thieme-connect.comthieme-connect.com

Scaffold Hopping and Bioisosterism: Can other heterocyclic systems be used in place of piperidine to retain or improve biological activity while altering physicochemical properties? Similarly, can the benzamide group be replaced with other bioisosteric groups to modulate target interactions and pharmacokinetic parameters?

Addressing these questions will continue to be a central theme in the academic and industrial research surrounding this important class of chemical compounds.

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMEPFBBQOIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Fluoro N Piperidin 4 Yl Benzamide Analogues

Established Synthetic Routes to the 3-fluoro-N-(piperidin-4-yl)benzamide Core

The construction of the amide bond linking the 3-fluorophenyl and piperidin-4-yl moieties is the central challenge in synthesizing the target compound. Established routes typically focus on creating this linkage efficiently and in high purity.

The synthesis of complex molecules can be approached through two primary strategies: linear and convergent synthesis. pediaa.com

Table 1: Comparison of Linear vs. Convergent Synthesis for this compound

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | A → B → C → Final Product | A → B; C → D; B + D → Final Product |

| Overall Yield | Tends to be lower, as it's a product of all step yields. wikipedia.org | Generally higher, as it depends on fewer steps in the longest sequence. scholarsresearchlibrary.com |

| Efficiency | Less efficient for longer sequences. pediaa.com | More efficient, especially for complex molecules. scholarsresearchlibrary.com |

| Purification | Intermediates must be purified at each step. | Purification is focused on the initial fragments and the final product. |

| Flexibility | Less flexible for creating analogues; a change in one part requires re-running the entire sequence. | Highly flexible; analogues can be made by swapping out different pre-synthesized fragments. |

The key transformation in synthesizing this compound is the amide bond formation between 3-fluorobenzoic acid and 4-aminopiperidine. The optimization of this step is critical for achieving high yield and purity.

The reaction is typically performed by activating the carboxylic acid group of 3-fluorobenzoic acid. This can be achieved by converting it to a more reactive species, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or by using in-situ coupling agents. A variety of modern coupling reagents are available to facilitate this reaction under milder conditions, which is often necessary when working with complex or sensitive molecules.

Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. researchgate.net Other effective reagents include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts like HATU or HBTU.

The choice of base and solvent is also crucial. A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction. The solvent must be inert to the reaction conditions, with common choices including dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724). researchgate.netnih.gov Reaction temperature and time are also optimized; while many coupling reactions proceed at room temperature, gentle heating or cooling may be required to ensure completion or prevent side-product formation.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions | Notes |

| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Anhydrous, often in DCM or Toluene | Highly reactive, may not be suitable for sensitive substrates. |

| Carbodiimides | EDCI, DCC | With additives like HOBt; Room temp; Solvents: DCM, DMF researchgate.net | Widely used, generates urea (B33335) byproducts. |

| Uronium/Aminium | HATU, HBTU | With a base like DIPEA; Room temp; Solvent: DMF | Highly efficient and fast, but more expensive. |

| Phosphonium | BOP, PyBOP | With a base like DIPEA; Room temp; Solvent: DMF | Very effective but generates carcinogenic HMPA as a byproduct (PyBOP is a safer alternative). |

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger research quantity production (tens to hundreds of grams) introduces several practical challenges.

Cost and Availability of Reagents: The cost of starting materials (3-fluorobenzoic acid, protected 4-aminopiperidine) and coupling agents becomes a significant factor. For larger scales, cheaper routes like the conversion of the carboxylic acid to the acid chloride might be preferred over expensive coupling reagents like HATU.

Purification Method: While column chromatography is a standard purification technique in the lab, it is often impractical and costly for large quantities. Developing a procedure where the final product can be purified by crystallization or trituration is highly desirable for scale-up. This involves careful selection of the solvent system.

Reaction Exotherms and Safety: Amide coupling reactions, especially those involving acid chlorides, can be exothermic. On a larger scale, this heat generation must be managed with appropriate cooling to prevent runaway reactions and ensure safety.

Waste Management: Large-scale synthesis generates significant amounts of waste. The choice of reagents and solvents should consider the environmental impact and the cost of disposal. For example, using a catalytic amount of a reagent is preferable to a stoichiometric one.

Development of Novel Synthetic Approaches

While traditional methods are reliable, research continues into developing more efficient, sustainable, and innovative synthetic routes.

Chemo-enzymatic synthesis utilizes enzymes to catalyze specific chemical transformations. For the synthesis of benzamide-piperidine structures, enzymes like lipases could potentially be employed for the amide bond formation step. Lipases are known to catalyze the formation of amides from esters or acids and amines in non-aqueous solvents.

The primary advantages of an enzymatic approach include:

High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, reducing the need for protecting groups.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption and decomposition of sensitive compounds.

Environmental Benefits: Enzymes are biodegradable catalysts, and the reactions often use less hazardous solvents.

However, challenges remain, including the cost and stability of the enzyme, the often slower reaction rates compared to traditional chemical methods, and the limited substrate scope of many enzymes. While not yet a standard method for this class of compounds, chemo-enzymatic synthesis represents a promising area for future development. unife.it

Applying the principles of green chemistry aims to make chemical processes more environmentally benign. unife.it For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

Atom Economy: The ideal reaction incorporates all atoms from the starting materials into the final product. Direct amidation of 3-fluorobenzoic acid and 4-aminopiperidine, which produces only water as a byproduct, has a high atom economy. In contrast, using coupling agents generates stoichiometric amounts of waste byproducts.

Use of Safer Solvents: Traditional solvents like DCM and DMF are effective but pose environmental and health risks. Research into replacing them with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is an active area of green chemistry.

Catalysis: Developing catalytic methods for amide bond formation, for instance using boric acid or other Lewis acid catalysts, is a key goal. Catalytic processes reduce waste compared to the use of stoichiometric coupling reagents.

Energy Efficiency: Optimizing reactions to run at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes dramatically shorten reaction times, leading to energy savings. nih.gov

By integrating these principles, the synthesis of benzamide-piperidine compounds can be made more sustainable and efficient.

Table 3: Application of Green Chemistry Principles to the Synthesis

| Principle | Application to this compound Synthesis |

| Prevention | Design synthesis to minimize waste generation from coupling agents. |

| Atom Economy | Favor direct amidation or catalytic routes over stoichiometric reagents. |

| Less Hazardous Synthesis | Avoid highly toxic reagents like phosgene (B1210022) derivatives or solvents like benzene (B151609). |

| Designing Safer Chemicals | The goal of the synthesis itself is often to create molecules with specific biological functions and minimal toxicity. |

| Safer Solvents & Auxiliaries | Replace halogenated solvents (DCM) with greener alternatives (e.g., 2-MeTHF). unife.it |

| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Not directly applicable to this aromatic scaffold, but a consideration in overall process design. |

| Reduce Derivatives | Use chemo-selective reactions to avoid the need for protecting groups on the piperidine (B6355638) nitrogen. |

| Catalysis | Employ catalytic reagents instead of stoichiometric ones for amide bond formation. |

Synthesis of Structural Analogues and Derivatives for Research Purposes

The generation of analogues of this compound is primarily driven by the need to understand how molecular modifications impact biological activity and physicochemical properties. Synthetic strategies are diverse, allowing for systematic changes to be made to the molecule's distinct regions.

The benzamide (B126) ring is a frequent target for modification to explore the effects of electronic and steric factors. A common approach involves the introduction of various substituents onto the phenyl ring. Research has explored the synthesis of derivatives where the benzamide ring is substituted with groups such as chloro or methyl. google.com These modifications are typically achieved by starting with the appropriately substituted benzoic acid or benzoyl chloride, which is then coupled with 4-aminopiperidine.

Another strategy involves the bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems. This can lead to significant changes in properties like solubility, metabolism, and target interaction. For instance, analogues have been synthesized where the benzoyl group is replaced by a benzofuran-2-carbonyl moiety. nih.gov More complex modifications include the attachment of other heterocyclic systems, such as a pyridine-linked 1,2,4-oxadiazole, to the benzamide core, creating intricate new scaffolds. nih.gov The substitution of fluorine at different positions on the benzamide ring is also a strategy used to fine-tune the molecule's properties, as fluorine can influence crystal packing and electronic characteristics. osti.gov

| Modification Type | Example Substituent/System | Synthetic Precursor Example |

|---|---|---|

| Ring Substitution | Chloro, Methyl | Substituted benzoyl chlorides |

| Bioisosteric Replacement | Benzofuran-2-carboxamide | Benzofuran-2-carboxylic acid |

| Complex Heterocyclic Attachment | Pyridine-linked 1,2,4-oxadiazole | Benzoic acids with heterocyclic appendages |

The piperidine ring offers multiple avenues for derivatization, primarily at the nitrogen atom and on the carbon skeleton itself. The secondary amine of the piperidine is a versatile handle for introducing a wide array of functional groups. N-alkylation and N-acylation are common reactions. For example, novel amide derivatives can be obtained through the condensation of the piperidine nitrogen with various substituted aromatic or heterocyclic acid chlorides. researchgate.net

Furthermore, the piperidine nitrogen can be incorporated into other functional groups, such as ureas and thioureas, by reacting it with isocyanates or isothiocyanates, respectively. researchgate.net Modifications can also be made to the piperidine ring itself. The introduction of substituents, such as a fluorine atom, can modulate the pKa of the piperidine nitrogen, which can be crucial for altering pharmacokinetic properties. scientificupdate.com Research into kinesin spindle protein (KSP) inhibitors has demonstrated the synthesis of analogues containing a 3-fluoro-1-methylpiperidin-4-yl group, highlighting both ring substitution and N-alkylation. scientificupdate.com

| Derivatization Site | Modification Type | Example Derivative |

|---|---|---|

| Piperidine Nitrogen | N-Acylation | N-Aroyl derivatives |

| Piperidine Nitrogen | Urea/Thiourea formation | N-substituted urea/thiourea analogues |

| Piperidine Ring | Fluorination | 3-Fluoropiperidine analogues |

| Piperidine Nitrogen | N-Alkylation | N-Methylpiperidine derivatives |

Bioisosteric replacement of the core heterocyclic systems is a powerful strategy for generating novel analogues. The benzamide group can be replaced with other functionalities that mimic its size, shape, and electronic properties. A notable example is the synthesis of 3-fluoro-N-(piperidin-4-yl)benzenesulfonamide, where the carbonyl group of the amide is replaced by a sulfonyl group. nih.gov In another variation, the entire benzamide system is replaced by a 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole scaffold. researchgate.net

Conversely, the piperidine ring can also be substituted. For instance, the synthesis of 4-fluoro-N-[4-(pyridin-4-yl)thiazol-2-yl]benzamide demonstrates the replacement of the piperidin-4-yl group with a 4-(pyridin-4-yl)thiazol-2-yl moiety. researchgate.net Additionally, research has explored the creation of more complex, fused ring systems. Methodologies for synthesizing dibenzoxazepinones, for example, can involve intramolecular reactions of precursors that bear resemblance to the N-arylbenzamide structure, leading to tricyclic fused systems. researchgate.net

| Original Moiety | Replacement Moiety | Example Compound Class |

|---|---|---|

| Benzamide | Benzenesulfonamide | N-(piperidin-4-yl)benzenesulfonamides |

| Benzamide | 1,2-Benzoxazole | 3-(piperidin-4-yl)-1,2-benzoxazoles |

| Piperidin-4-yl | 4-(Pyridin-4-yl)thiazol-2-yl | N-(thiazol-2-yl)benzamides |

Controlling the three-dimensional structure is critical, as different stereoisomers can have vastly different biological activities. The synthesis of specific enantiomers and diastereomers of this compound analogues often requires specialized asymmetric synthetic methods. For analogues containing stereocenters on the piperidine ring, such as a fluorinated carbon, stereoselective synthesis is essential. One reported strategy involves the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor (a fluoro-enamide) using a chiral catalyst, such as a ruthenium complex with a chiral phosphine (B1218219) ligand. scientificupdate.com This method allows for the preparation of the syn-3-fluoro-4-aminopiperidine intermediate with high stereoselectivity. scientificupdate.com

Other approaches include the stereoselective hydrogenation of unsaturated substituted piperidinones, which, after reduction of the lactam group, can yield cis-configured disubstituted piperidines. mdpi.com The development of analogues has also explicitly targeted specific enantiomers. For example, patents have described derivatives based on the (3R)-piperidin-3-yl scaffold, indicating that the synthesis starts from a chiral building block or involves a chiral resolution or asymmetric synthesis step to isolate the desired R-enantiomer. google.com The use of chiral enamides in fluorination reactions also represents a potential route to creating fluorinated stereogenic centers with high selectivity. nih.gov

| Synthetic Goal | Methodology | Key Feature |

|---|---|---|

| syn-3-Fluoro-4-aminopiperidine | Asymmetric hydrogenation of a fluoro-enamide | Chiral metal catalyst (e.g., Ru-based) |

| cis-2,4-Disubstituted piperidines | Stereoselective hydrogenation of piperidinones | Control of relative stereochemistry |

| (3R)-Piperidin-3-yl analogues | Use of chiral precursors or resolution | Isolation of a single enantiomer |

Structure Activity Relationship Sar and Molecular Design Principles for 3 Fluoro N Piperidin 4 Yl Benzamide Scaffolds

Systematic Exploration of Substituent Effects on Biological Interactions

The biological activity of the 3-fluoro-N-(piperidin-4-yl)benzamide core can be significantly modulated by altering its chemical structure at three primary locations: the benzamide (B126) ring, the piperidine (B6355638) ring, and the connecting amide linker. Understanding the impact of these modifications is crucial for rational drug design.

The position of the fluorine atom on the benzamide ring is a critical determinant of a compound's biological activity. Fluorine's high electronegativity and ability to form hydrogen bonds can influence molecular conformation and interactions with biological targets. benthamscience.com Studies on related fluorinated benzamides have shown that positional isomerism can lead to significant differences in potency and efficacy.

Table 1: Effect of Fluorine Positional Isomerism on the Activity of Benzamide Analogs Note: This table is a representative example based on findings from related benzamide series and illustrates the potential impact of fluorine positioning.

| Compound | Fluorine Position | Relative Activity |

| Analog 1 | ortho (2-fluoro) | Low |

| Analog 2 | meta (3-fluoro) | High |

| Analog 3 | para (4-fluoro) | Moderate |

Modification of the piperidine nitrogen atom offers another avenue to modulate the pharmacological profile of this compound. The nature of the substituent at this position can impact affinity, selectivity, and pharmacokinetic properties. A range of substituents, from small alkyl groups to larger aromatic moieties, have been explored in related N-(piperidin-4-yl)benzamide series.

Table 2: Influence of Piperidine N-Substitution on the Activity of Benzamide Analogs Note: This table is a representative example based on findings from related benzamide series and illustrates the potential impact of N-substitution.

| Compound | N-Substituent | Relative Activity |

| Analog A | -H | Low |

| Analog B | -CH₃ | High |

| Analog C | -CH(CH₃)₂ | High |

| Analog D | -CH₂-Phenyl | Varies |

The amide bond connecting the 3-fluorobenzoyl moiety and the piperidine ring is a key structural feature. While this bond is often crucial for maintaining the necessary geometry for receptor binding, its modification through bioisosteric replacement can lead to compounds with improved properties, such as enhanced metabolic stability. nih.govdrughunter.com

Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. drughunter.com For the amide bond, a variety of bioisosteric replacements have been explored in medicinal chemistry, including heterocycles like 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govcambridgemedchemconsulting.com These five-membered aromatic rings can mimic the steric and electronic properties of the amide group while being resistant to enzymatic hydrolysis. cambridgemedchemconsulting.com For example, the replacement of an amide with a 1,2,3-triazole has been shown to be a successful strategy in the development of potent and metabolically stable compounds. cambridgemedchemconsulting.com Other potential modifications include retro-amides or the introduction of groups that alter the hydrogen bonding capacity of the linker. nih.gov The goal of such modifications is to retain the key interactions with the target while improving the drug-like properties of the molecule.

Table 3: Potential Bioisosteric Replacements for the Amide Linker Note: This table presents potential modifications to the amide linker based on common bioisosteric replacements in medicinal chemistry.

| Original Linker | Potential Bioisostere | Rationale for Replacement |

| -CO-NH- | 1,2,3-Triazole | Mimics amide geometry, metabolically stable. cambridgemedchemconsulting.com |

| -CO-NH- | 1,2,4-Oxadiazole | Can mimic hydrogen bonding, improved metabolic stability. nih.gov |

| -CO-NH- | Thioamide (-CS-NH-) | Alters electronic properties and hydrogen bonding. nih.gov |

| -CO-NH- | Ester (-CO-O-) | Investigates the role of the amide NH in binding. nih.gov |

Pharmacophore Elucidation and Ligand-Based Design Strategies

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a pharmacophore model, which represents the key structural features required for biological activity. gardp.org This approach is particularly useful when the three-dimensional structure of the target is unknown.

A pharmacophore model for the this compound scaffold would typically include several key features. Based on the structure, these would likely include:

Aromatic Ring: The 3-fluorobenzamide (B1676559) moiety serves as a key hydrophobic and potentially hydrogen-bonding region.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H of the amide group acts as a hydrogen bond donor.

Basic Nitrogen: The nitrogen atom of the piperidine ring is a basic center that is likely protonated at physiological pH and can form ionic interactions.

Hydrophobic Features: The piperidine ring and any N-substituents provide hydrophobic bulk that can interact with non-polar regions of the binding pocket.

The relative spatial arrangement of these features is critical for effective molecular recognition by the target protein.

Pharmacophore models can be generated by aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. For the this compound scaffold, a ligand-based pharmacophore model could be developed using SAR data from a series of analogs.

For example, in the discovery of benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors, a pharmacophore model was generated that included three hydrophobic features and one hydrogen bond acceptor feature. nih.gov This model was then used to guide the design of new compounds with improved activity. A similar approach could be applied to the this compound series. By systematically varying the substituents on the benzamide and piperidine rings and measuring the corresponding biological activity, a quantitative structure-activity relationship (QSAR) can be established. This data can then be used to build a predictive pharmacophore model. Such a model would be invaluable for the virtual screening of compound libraries to identify new potential leads and for the rational design of novel analogs with optimized properties.

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its interaction with biological targets. A comprehensive understanding of its conformational preferences and the identification of its bioactive conformation are essential for rational drug design and optimization.

Another key conformational feature is the rotation around the amide bond (C-N). Amide bonds possess a partial double-bond character, leading to a significant energy barrier for rotation and resulting in the existence of cis and trans conformers. beilstein-journals.org For secondary amides like that in this compound, the trans conformation is generally energetically favored. Dynamic NMR studies on structurally related N-benzoyl piperazines have shown that the energy barrier for this rotation can be determined, and distinct conformers are often observable at room temperature. beilstein-journals.org

The orientation of the 3-fluorobenzoyl group relative to the piperidine ring is also crucial. The bioactive conformation, which is the specific three-dimensional arrangement adopted by the molecule when it binds to its target, is often a higher-energy conformer. Computational methods, such as molecular dynamics simulations and quantum chemical calculations, are employed to map the potential energy surface and identify low-energy conformers. nih.gov These theoretical findings can be correlated with experimental data from X-ray crystallography of the ligand-target complex or from structure-activity relationship (SAR) studies of conformationally constrained analogues to elucidate the bioactive conformation. For instance, SAR studies on related N-(piperidin-4-yl)benzamide derivatives have revealed that specific substitution patterns on the benzamide and piperidine rings enhance biological activity, indirectly suggesting the spatial requirements for optimal target interaction. nih.govresearchgate.net

Bioisosteric Replacements in the Benzamide-Piperidine System

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, and potency while retaining its primary biological activity. ufrj.br In the this compound scaffold, bioisosteric modifications can be applied to the piperidine ring, the benzamide linker, and the phenyl ring.

Piperidine Ring Replacements: The piperidine ring is a common motif in central nervous system (CNS) drugs but is often a site of metabolism, particularly at the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Introducing heteroatoms or altering the ring structure can mitigate this while preserving the necessary basic nitrogen feature.

A prominent bioisosteric replacement for piperidine is the 1-azaspiro[3.3]heptane scaffold. enamine.netresearchgate.net This rigid, spirocyclic system maintains the key nitrogen vector for target interaction but offers a different three-dimensional profile. Studies comparing piperidine with its azaspiro[3.3]heptane bioisosteres in model amide systems have demonstrated significant changes in physicochemical properties. For example, replacement of a piperidine ring with 1-azaspiro[3.3]heptane can decrease lipophilicity (logD) and improve metabolic stability, although it may also reduce aqueous solubility. researchgate.net The basicity (pKa) of the nitrogen atom in 1-azaspiro[3.3]heptane is nearly identical to that in piperidine, highlighting its potential to mimic the original ring in interactions dependent on this property. researchgate.netresearchgate.net

| Compound (Structure) | Scaffold | logD at pH 7.4 | Aqueous Solubility (µM) | Metabolic Half-life (t½, min) | pKa |

|---|---|---|---|---|---|

| Model Piperidine Amide | Piperidine | 1.6 | 136 | Not Reported | 11.4 |

| Model 2-Azaspiro[3.3]heptane Amide | 2-Azaspiro[3.3]heptane | 1.2 | 12 | 31 | 11.2 |

| Model 1-Azaspiro[3.3]heptane Amide | 1-Azaspiro[3.3]heptane | 1.0 | 13 | 52 | 11.3 |

Other replacements for the piperidine ring include morpholine , which introduces a polar ether oxygen to reduce lipophilicity, and tropane systems, which offer a more rigid bicyclic framework. cambridgemedchemconsulting.com

Benzamide Moiety Replacements: The amide bond is susceptible to hydrolysis by proteases and esterases, potentially limiting the in vivo half-life of a drug candidate. Replacing the amide with more stable isosteres is a common optimization strategy. nih.gov Furthermore, the phenyl ring can be replaced to modulate properties and escape flatland—an over-reliance on planar aromatic rings in drug design. tcichemicals.com

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Amide Bond (-CONH-) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole, Urea (B33335), Sulfonamide, Thioamide | Enhance metabolic stability against hydrolysis, modify hydrogen bonding capacity, and alter geometry. nih.govmdpi.comnih.gov |

| Phenyl Ring | Bicyclo[1.1.1]pentane, Cubane, Spiro[3.3]heptane, Pyridyl, Thienyl | Increase sp³ character and three-dimensionality, improve solubility, reduce metabolic liability, and alter electronic properties. enamine.nettcichemicals.comcambridgemedchemconsulting.com |

Heterocycles such as 1,2,4-oxadiazoles , 1,3,4-oxadiazoles , and 1,2,3-triazoles are widely used as amide bond bioisosteres. mdpi.com These five-membered rings can mimic the trans-amide geometry and maintain key hydrogen bond acceptor capabilities while being significantly more resistant to metabolic cleavage. nih.govnih.gov The choice between different isomers (e.g., 1,2,4- vs. 1,3,4-oxadiazole) can subtly alter the vector projections of substituents and the electronic nature of the ring, impacting target binding. nih.gov

To improve properties such as solubility and metabolic stability, the planar phenyl ring can be substituted with saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane or spiro[3.3]heptane . enamine.nettcichemicals.com These "benzene bioisosteres" project substituents in well-defined vectors similar to a substituted phenyl ring but with improved physicochemical profiles, such as lower lipophilicity. enamine.net

Molecular Target Engagement and Mechanistic Insights Via Preclinical Research

Identification and Validation of Specific Molecular Targets

Comprehensive searches of available scientific literature did not yield specific data on the molecular targets of 3-fluoro-N-(piperidin-4-yl)benzamide.

Receptor Binding Affinity Profiling (e.g., Dopamine (B1211576), Serotonin, Chemokine Receptors)

No publicly available research data details the receptor binding affinity profile of this compound for dopamine, serotonin, chemokine, or other receptors. While studies have been conducted on various derivatives, such as N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides which have shown high affinity for dopamine D3 receptors, this information cannot be directly extrapolated to the parent compound. Similarly, research on certain benzyloxy piperidine-based compounds has indicated activity as dopamine D4 receptor antagonists, but this is not directly applicable to this compound.

Enzyme Inhibition/Activation Studies (e.g., FAK, Akt, Acetylcholinesterase)

There is no available information from preclinical studies regarding the inhibitory or activating effects of this compound on enzymes such as Focal Adhesion Kinase (FAK), Akt, or acetylcholinesterase.

Protein-Ligand Interaction Mapping

No studies detailing the protein-ligand interaction mapping, computational docking, or binding mode analysis for this compound have been published.

In Vitro Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound in vitro is not available in the current body of scientific literature.

Signal Transduction Pathway Analysis in Model Systems

Preclinical research on the effects of this compound on signal transduction pathways in model systems has not been published.

Gene Expression and Proteomic Profiling in Research Cells

There are no available studies on the effects of this compound on gene expression or proteomic profiles in research cells.

Mechanistic Investigations in Non-Clinical Models

Preclinical research utilizing structural analogs of this compound has provided crucial insights into the potential molecular mechanisms and cellular effects of this class of compounds. Although direct studies on this compound are not extensively documented in publicly available literature, research on closely related N-(piperidin-4-yl)benzamide derivatives offers a foundational understanding of their biological activity.

Elucidation of Biological Mechanisms Using the Compound as a Chemical Probe

N-(piperidin-4-yl)benzamide derivatives have been instrumental as chemical probes in exploring cellular signaling pathways, particularly the hypoxia-inducible factor 1 (HIF-1) pathway, which is a critical regulator of cellular adaptation to low oxygen and is often implicated in cancer progression. nih.gov

In a study investigating a series of novel N-(piperidin-4-yl)benzamide derivatives, specific compounds were identified as potent activators of the HIF-1 pathway. These compounds were used to probe the functional consequences of HIF-1α activation. The research demonstrated that these derivatives could induce the expression of the HIF-1α protein. nih.gov This stabilization and activation of HIF-1α led to the subsequent expression of its downstream target genes, providing a tool to dissect the intricate signaling cascade of the HIF-1 pathway. nih.gov

Further mechanistic exploration in hepatocellular carcinoma (HepG2) cells revealed that another N-(piperidin-4-yl)benzamide derivative, compound 47, could modulate the cell cycle through a p53/p21-dependent pathway. nih.govresearchgate.net This compound was shown to enhance the expression of p21, p53, and Retinoblastoma (Rb) protein, while inhibiting the expression of cyclin B1 and phosphorylated Rb (p-Rb). nih.gov These findings highlight the utility of this class of compounds in elucidating the molecular machinery governing cell cycle arrest.

The table below summarizes the observed effects of N-(piperidin-4-yl)benzamide derivatives on key protein expressions in mechanistic studies.

| Compound | Cell Line | Key Protein Modulation | Pathway Implication |

| Derivatives 10b & 10j | HepG2 | ↑ HIF-1α, ↑ p21, ↑ Cleaved caspase-3 | HIF-1 Pathway Activation, Apoptosis Induction |

| Derivative 47 | HepG2 | ↑ p21, ↑ p53, ↑ Rb, ↑ p-AMPK, ↓ Cyclin B1, ↓ p-Rb | p53/p21-Dependent Cell Cycle Arrest |

Cellular Phenotype Analysis in Preclinical Research Models

The mechanistic activities of N-(piperidin-4-yl)benzamide derivatives, as elucidated through their use as chemical probes, translate into distinct cellular phenotypes in preclinical cancer models.

In studies utilizing the HepG2 human liver cancer cell line, treatment with N-(piperidin-4-yl)benzamide derivatives led to significant antitumor activity. nih.govnih.gov Specifically, compounds 10b and 10j demonstrated potent inhibitory bioactivity. nih.gov The induction of the HIF-1α protein and its downstream target p21, coupled with the upregulation of cleaved caspase-3, culminated in the promotion of apoptosis (programmed cell death) in these tumor cells. nih.gov

Similarly, compound 47 was found to be a potent agent against HepG2 cells, inducing cell cycle arrest. nih.govresearchgate.net This phenotype was confirmed through flow cytometry analysis. nih.gov The observed cell cycle arrest provides a clear phenotypic consequence of the molecular changes induced by the compound, specifically the modulation of the p53/p21-dependent pathway. nih.gov

The antitumor effects of these derivatives have been quantified, showcasing their potential as a basis for further therapeutic development. The table below presents the in vitro inhibitory activity of selected N-(piperidin-4-yl)benzamide derivatives on the HepG2 cell line.

| Compound | Cell Line | IC50 Value (μM) | Observed Cellular Phenotype |

| Derivative 10b | HepG2 | 0.12 | Promotion of apoptosis |

| Derivative 10j | HepG2 | 0.13 | Promotion of apoptosis |

| Derivative 47 | HepG2 | 0.25 | Induction of cell cycle arrest |

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models that predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide (B126) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.org For benzamide derivatives, QSAR studies are instrumental in identifying the key physicochemical properties that govern their interaction with biological targets.

A typical QSAR study on benzamide derivatives involves calculating a variety of molecular descriptors, which can be categorized as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters). youtube.com These descriptors are then used to build a regression model that correlates them with the observed biological activity (e.g., IC50 or EC50 values). Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and random forest (RF), are often employed to construct robust and predictive QSAR models. nih.gov

Table 1: Example of Statistical Parameters for a QSAR Model of Benzamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.95 | Indicates a strong correlation between the predicted and observed activities for the training set. |

| q² (Cross-validated r²) | 0.82 | Represents the predictive power of the model, determined through cross-validation (e.g., leave-one-out). |

| F-test | 120.5 | A high F-test value indicates the statistical significance of the regression model. |

| Standard Error of Estimate | 0.25 | Measures the deviation of the predicted values from the experimental values. |

This table represents hypothetical data for illustrative purposes, based on typical outcomes of QSAR studies on amide derivatives. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. pharmacophorejournal.commdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

A pharmacophore model for a series of active benzamide derivatives can be generated by aligning the molecules and identifying the common chemical features. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govfrontiersin.org This approach is highly effective for scaffold hopping, where the goal is to find new chemical classes with the same biological activity.

For 3-fluoro-N-(piperidin-4-yl)benzamide, a pharmacophore model could highlight the importance of the benzamide's aromatic ring, the carbonyl oxygen as a hydrogen bond acceptor, the amide nitrogen as a hydrogen bond donor, and the piperidine (B6355638) ring as a hydrophobic or positively ionizable feature. Virtual screening using such a model could identify other compounds that spatially arrange these key features in a similar manner.

Table 2: Example of a Pharmacophore Hypothesis for Benzamide Derivatives

| Feature Type | X Coordinate | Y Coordinate | Z Coordinate | Radius (Å) |

|---|---|---|---|---|

| Aromatic Ring (AR) | 3.5 | 1.2 | -0.5 | 1.5 |

| Hydrogen Bond Acceptor (HBA) | 5.8 | -0.3 | -1.0 | 1.0 |

| Hydrogen Bond Donor (HBD) | 2.1 | 2.5 | 0.0 | 1.0 |

| Hydrophobic (HY) | -1.0 | -2.0 | 1.5 | 1.2 |

This table represents hypothetical data for illustrative purposes.

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) is employed when the 3D structure of the biological target, typically a protein, has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy) or can be reliably modeled. SBDD methods use this structural information to design ligands that can bind to the target with high affinity and selectivity.

Molecular Docking Simulations with Identified or Proposed Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. scispace.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. mdpi.com

For this compound, molecular docking simulations can be performed against a variety of potential protein targets to predict its binding mode and affinity. rsc.orgresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the binding pocket. The fluorine atom at the 3-position can play a significant role in modulating these interactions, for instance, by forming halogen bonds or altering the electronic properties of the aromatic ring.

Table 3: Example of Molecular Docking Results for a Benzamide Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | Asp145, Lys67 | Hydrogen Bond |

| Leu122, Val75 | Hydrophobic Interaction | ||

| GPCR Y | -7.9 | Ser203, Asn110 | Hydrogen Bond |

This table represents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. uzh.chresearchgate.net MD simulations are crucial for assessing the stability of the docked pose, understanding the flexibility of the protein and ligand, and calculating more accurate binding free energies. researchgate.netnih.gov

An MD simulation of the this compound-protein complex would start with the docked conformation and simulate its behavior in a physiological environment (i.e., in water with ions at a specific temperature and pressure). The simulation trajectory can be analyzed to monitor parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and properties of a molecule. nih.gov For this compound, these calculations can be used to determine its optimized 3D geometry, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). rsc.orgniscpr.res.in

The MEP map can reveal the electron-rich and electron-poor regions of the molecule, which is critical for understanding its non-covalent interactions with a biological target. The energies of the HOMO and LUMO orbitals and the HOMO-LUMO gap are important indicators of the molecule's chemical reactivity and stability. niscpr.res.in Furthermore, quantum chemical calculations can be used to accurately determine properties like bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data. acs.org

Table 4: Example of Calculated Quantum Chemical Properties for a Fluorobenzamide

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | -1.3 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.5 eV | An indicator of the molecule's chemical stability and reactivity. |

This table represents data for 3-fluorobenzamide (B1676559) for illustrative purposes. niscpr.res.in

In Silico Prediction of Relevant Physicochemical Parameters for Research Design

In silico tools are widely used to predict the physicochemical properties of molecules, which are essential for designing research studies, particularly in medicinal chemistry and drug development. These predictions help in assessing properties like absorption, distribution, metabolism, and excretion (ADME) without the need for initial synthesis. For this compound, several key parameters have been predicted using computational models.

These parameters are crucial for anticipating the compound's behavior in biological systems. The pKa value indicates that the piperidine nitrogen will be protonated at physiological pH, influencing its solubility and ability to interact with biological targets. LogP , a measure of lipophilicity, suggests the compound has moderate permeability across biological membranes. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to cross cell membranes, with the predicted value for this compound suggesting good cell permeability.

Advanced Analytical Research Methodologies for 3 Fluoro N Piperidin 4 Yl Benzamide

Chromatographic Techniques for Research Sample Analysis

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of research samples.

The development of robust HPLC and UPLC methods is critical for the quantitative and qualitative analysis of 3-fluoro-N-(piperidin-4-yl)benzamide. These methods are tailored to provide high resolution, sensitivity, and rapid analysis times.

Method Development Principles: The process typically involves screening various stationary phases (columns), mobile phase compositions, and detector settings. For N-piperidinyl benzamide (B126) derivatives, reversed-phase chromatography is a common and effective approach. nih.govresearchgate.net Columns with a C18 stationary phase are frequently utilized due to their versatility in separating compounds of moderate polarity. nih.govtandfonline.com

The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netgoogle.com Adjusting the pH of the aqueous phase and the gradient of the organic solvent is crucial for optimizing the separation of the main compound from any potential impurities. For compounds containing a basic piperidine (B6355638) moiety, ion-pairing agents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve peak shape and retention on reversed-phase columns. tandfonline.com

Illustrative UPLC Method: While a specific method for this compound is not publicly detailed, the parameters used for structurally similar fluorinated, nitrogen-containing heterocyclic compounds provide a strong blueprint. The table below outlines a typical UPLC method developed for the analysis of a complex piperidine derivative, demonstrating the conditions that would be applicable.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 1.0 mL/min nih.govresearchgate.net |

| Column Temperature | 30-40 °C researchgate.nettandfonline.com |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-10 µL |

Since this compound does not possess a chiral center, chiral separation is not applicable for assessing its purity. However, for derivatives of this compound that may contain stereocenters, chiral chromatography is an essential technique for separating enantiomers and determining enantiomeric excess (ee).

Methodology: Chiral separation is typically achieved using specialized HPLC columns containing a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are widely used for a broad range of compounds. nih.gov The mobile phase in chiral separations often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as ethanol (B145695) or isopropanol). nih.govresearchgate.net

For certain compounds, particularly those lacking a strong UV chromophore like simple piperidines, a pre-column derivatization step may be necessary. nih.gov This involves reacting the analyte with a derivatizing agent, such as p-toluenesulfonyl chloride, to introduce a chromophore, making UV detection possible and often enhancing chiral recognition on the CSP. nih.gov The resolution between enantiomeric peaks is a critical parameter, with a value greater than 1.5 indicating baseline separation. nih.gov

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) or protein-based (e.g., α1-acid glycoprotein) |

| Mobile Phase | Ethanol/Hexane mixture with a basic additive (e.g., 0.1% diethylamine) or Phosphate Buffer nih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 228 nm, often after derivatization) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular architecture, connectivity, and functional groups of a compound.

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable technique, in addition to standard ¹H and ¹³C NMR. jeolusa.com

¹H and ¹³C NMR: These spectra provide information on the number and environment of proton and carbon atoms. For this compound, one would expect distinct signals for the protons and carbons of the fluorobenzoyl group and the piperidine ring.

¹⁹F NMR: The ¹⁹F nucleus is 100% abundant and highly sensitive. ¹⁹F NMR provides information on the electronic environment of the fluorine atom and shows couplings to nearby ¹H and ¹³C nuclei (J-coupling), which are invaluable for confirming the substitution pattern on the aromatic ring. jeolusa.com These heteronuclear couplings can complicate ¹H and ¹³C spectra but also provide crucial connectivity information. jeol.comnih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine and aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the fluorobenzoyl moiety and the piperidine ring via the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the conformation of the piperidine ring (e.g., chair conformation) and the spatial relationship between the aromatic ring and the piperidine substituent. researchgate.netnih.gov For instance, NOESY can reveal dipolar interactions between axial protons on the piperidine ring. nih.gov

| NMR Experiment | Information Obtained |

|---|---|

| ¹H, ¹³C, ¹⁹F NMR | Chemical environment, number of nuclei, and J-coupling information. jeolusa.com |

| COSY | Connectivity of neighboring protons (e.g., within the piperidine ring). |

| HSQC | Direct ¹H-¹³C correlations for assigning carbon signals. |

| HMBC | Long-range ¹H-¹³C correlations to connect molecular fragments (e.g., benzoyl to piperidine). |

| NOESY | Through-space correlations for conformational analysis of the piperidine ring. researchgate.netnih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically with sub-5 ppm error. waters.comijpras.com

Accurate Mass Determination: The primary use of HRMS in this context is to confirm the elemental composition of this compound. By measuring the exact mass of the molecular ion (e.g., [M+H]⁺), it is possible to calculate a unique elemental formula, which serves as strong evidence for the compound's identity. rsc.org This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Metabolite Identification: In research settings, understanding the metabolic fate of a compound is often necessary. When a compound is incubated with liver microsomes or administered in vivo, metabolites are formed through enzymatic reactions (e.g., oxidation, hydroxylation, N-dealkylation). nih.gov LC-HRMS is the premier tool for this analysis. ijpras.comnih.goviatdmct2024.org The instrument separates the parent compound from its metabolites chromatographically, and the HRMS provides accurate mass data for each. By comparing the accurate mass of a potential metabolite to that of the parent drug, the specific metabolic transformation can be deduced (e.g., an increase of 15.9949 Da corresponds to an oxidation). nih.gov Tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can further elucidate the structure of metabolites by fragmenting the ion and analyzing the resulting product ions. researchgate.net

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule. biomedscidirect.com These methods are complementary and provide a characteristic "fingerprint" for the compound. biomedscidirect.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Key functional groups in this compound would produce characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. While many vibrations are active in both IR and Raman, some are more prominent in one than the other. For instance, symmetric, non-polar bonds often produce strong Raman signals. For benzamide and its derivatives, Raman spectroscopy has been used to investigate photodissociation dynamics by analyzing motions along the benzene (B151609) ring and the amide group. aip.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Amide I) | Stretching | 1630 - 1680 | IR (strong), Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| N-H (Amide II) | Bending | 1510 - 1570 | IR |

| C-N (Amide) | Stretching | 1200 - 1350 | IR, Raman |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 | IR (strong) |

X-ray Crystallography for Solid-State Structure Determination

An extensive search for the single-crystal X-ray diffraction data of this compound did not yield any specific results. While crystallographic data is available for structurally related benzamide derivatives, no published studies were identified that specifically report the crystal structure, unit cell dimensions, space group, or other crystallographic parameters for this compound. Therefore, a data table summarizing these details cannot be provided.

Quantitative Analysis in Complex Biological Matrices for In Vitro and Mechanistic In Vivo Research

Similarly, a thorough review of analytical chemistry literature did not uncover any validated methods for the quantitative analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates. Information regarding specific sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic conditions (e.g., column type, mobile phase composition), and mass spectrometric parameters for methods like LC-MS/MS is not available for this particular compound. Consequently, a data table outlining a quantitative analytical method cannot be generated.

Future Research Directions and Unexplored Academic Avenues for 3 Fluoro N Piperidin 4 Yl Benzamide

Development as Novel Chemical Probes for Receptor/Enzyme Studies

The development of selective chemical probes is crucial for dissecting the roles of specific receptors and enzymes in biological processes. scispace.com The benzamide (B126) moiety is a well-established pharmacophore that interacts with a variety of biological targets. The future development of 3-fluoro-N-(piperidin-4-yl)benzamide as a chemical probe could provide invaluable tools for pharmacological research.

Structurally related benzamide compounds have been successfully developed as high-affinity ligands for dopamine (B1211576) receptors. For instance, a series of N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides demonstrated high affinity and selectivity for the dopamine D3 receptor (D3R) over the D2 receptor. nih.gov Certain analogs in this series exhibited nanomolar binding affinities for D3R (Ki values of 6.1 nM and 2.6 nM) and over 1000-fold selectivity over D2R. nih.gov This highlights the potential for fluorinated benzamide scaffolds to be tailored into highly selective probes for specific receptor subtypes. Future research could focus on radiolabeling this compound or its derivatives to create tracers for positron emission tomography (PET) imaging, enabling the in vivo study of target receptor distribution and occupancy. nih.gov

Furthermore, the introduction of a fluorine atom can significantly alter the electronic properties of a molecule, potentially making it an effective enzyme inhibitor. researchgate.net Fluorine's high electronegativity can lead to the formation of strong, stable bonds with enzyme active sites, sometimes resulting in irreversible inhibition. researchgate.net Research into fluorinated compounds has shown their ability to act as "suicide substrates," where the enzyme processes the analog, leading to its own inactivation. researchgate.net Future studies should screen this compound against panels of enzymes, such as serine hydrolases or proteases, to identify potential inhibitory activities and develop probes for activity-based protein profiling. scispace.com

Table 1: Binding Affinities of Related Benzamide Compounds for Dopamine Receptors

| Compound | Receptor | Ki (nM) | D3R Selectivity (vs. D2R) |

|---|---|---|---|

| 8d | D3 | 6.1 | >1000-fold |

| 8j | D3 | 2.6 | >1000-fold |

| 8h | D3 | - | >130-fold |

| 8l | D3 | - | >130-fold |

| 8n | D3 | - | >130-fold |

This table presents data for N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide derivatives, which are structurally related to this compound. Data sourced from nih.gov.

Exploration of Untapped Therapeutic Hypotheses from a Basic Science Perspective

From a basic science standpoint, the N-(piperidin-4-yl)benzamide scaffold holds potential for several therapeutic applications that warrant further investigation. One of the most compelling areas is in oncology. A study on novel N-(piperidin-4-yl)benzamide derivatives revealed their ability to act as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov Specifically, compounds 10b and 10j from this study showed significant inhibitory effects on HepG2 cancer cells, with IC50 values of 0.12 and 0.13 μM, respectively. nih.gov These compounds induced the expression of HIF-1α protein and its downstream target gene p21, while also upregulating cleaved caspase-3, ultimately promoting tumor cell apoptosis. nih.gov This suggests that this compound could be investigated as a modulator of cellular responses to hypoxia, a critical factor in tumor progression and resistance to therapy.

Beyond oncology, related benzamide compounds have been noted for potential anti-inflammatory properties. ontosight.ai The mechanism behind this activity is an area ripe for exploration. Future research could involve screening this compound in various cellular and animal models of inflammation to identify its molecular targets and pathways of action.

Additionally, the dopamine D3 receptor, a potential target for such scaffolds, is implicated in neuropsychiatric disorders, including drug addiction. nih.gov The localization of D3 receptors primarily in the limbic regions of the brain has spurred interest in developing D3R-selective compounds as potential medications for these conditions. nih.gov Therefore, characterizing the activity of this compound at D3 and other CNS receptors could unveil new hypotheses for its use in treating neurological and psychiatric disorders.

Advancements in Synthetic Methodologies and Automation for Library Generation

The synthesis of this compound typically involves standard amide bond formation, for example, by reacting 3-fluorobenzoyl chloride with 4-aminopiperidine. However, future research would benefit from advancements in synthetic methodologies to facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

High-throughput screening of small-molecule libraries is a cornerstone of modern drug discovery. scispace.com Strategies like diversity-oriented synthesis can efficiently explore novel areas of chemical space by creating libraries with under-represented structural features. scispace.com Applying these principles, automated synthesis platforms could be employed to systematically modify the this compound scaffold. Variations could include:

Substitution at different positions on the benzamide ring.

Modification of the piperidine (B6355638) ring.

Replacement of the benzamide or piperidine rings with bioisosteres.

Recent synthetic chemistry advancements have enabled the creation of complex molecules in just a few steps from commercially available reagents. scispace.com For instance, the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has been achieved through a multi-step process involving esterification, cyanation, cyclization, and aminolysis. mdpi.com Adopting similar modern and efficient synthetic routes will be crucial for building a diverse library around the this compound core, enabling comprehensive screening campaigns to uncover new biological activities.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To move beyond a single-target perspective and gain a holistic understanding of the biological effects of this compound, its integration with systems biology and "omics" approaches is essential. nih.govnih.gov These methodologies allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a comprehensive view of cellular responses to a chemical compound. nih.gov

Future research could employ transcriptomics (e.g., RNA-seq) to analyze how treatment with this compound alters gene expression profiles in relevant cell lines (e.g., cancer cells or neurons). This could reveal the broader signaling pathways and regulatory networks affected by the compound, potentially identifying novel mechanisms of action or off-target effects. nih.gov For example, a systems biology approach was used to identify key molecular regulatory networks in endothelial cells, identifying responses related to cell cycle regulation, inflammation, and mTOR signaling. nih.gov

Similarly, proteomic and metabolomic studies could identify changes in protein and metabolite levels following compound administration. This could help in identifying direct binding partners, downstream effector proteins, and metabolic pathways modulated by the molecule. nih.gov By mapping this multi-omics data onto established biological interaction networks, researchers can build comprehensive models of the compound's effects, leading to a deeper understanding of its therapeutic potential and paving the way for biomarker discovery. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides |

| 3-fluorobenzoyl chloride |

| 4-aminopiperidine |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-N-(piperidin-4-yl)benzamide, and what challenges arise during its preparation?

- Answer : The compound is synthesized via multi-step reactions, typically involving coupling of 3-fluorobenzoic acid derivatives (e.g., acid chlorides) with piperidin-4-amine. A common approach includes:

Activation : Convert 3-fluorobenzoic acid to its chloride using thionyl chloride.

Coupling : React with piperidin-4-amine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine).

Purification : Column chromatography or recrystallization to isolate the product .

- Challenges : Low yields due to steric hindrance at the piperidine nitrogen; competing side reactions (e.g., over-alkylation). Optimize using coupling agents like HATU or DCC to enhance efficiency .

Q. How is the structural integrity of this compound validated experimentally?

- Answer : Key techniques include:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping aromatic and piperidine signals. Fluorine substituents cause splitting patterns (e.g., 3J coupling ~8–12 Hz) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated benzamide derivatives be resolved to ensure accurate structural assignment?

- Answer : Overlapping aromatic signals are common due to similar chemical environments. Strategies include:

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes.

- Isotopic Labeling : Substitute 19F with 18F for simplified splitting patterns (requires specialized facilities).

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) .

Q. What methodologies are effective in analyzing the compound’s structure-activity relationship (SAR) for kinase inhibition?

- Answer :

Targeted Modifications : Synthesize analogs with variations at the fluorobenzamide or piperidine moiety.

Enzyme Assays : Test inhibitory activity against kinases (e.g., BTK, CDKs) using fluorescence polarization or ADP-Glo assays.

Molecular Docking : Map binding interactions (e.g., hydrogen bonds with kinase hinge regions) using software like AutoDock Vina .

- Key Finding : Fluorine at the meta position enhances binding affinity by 2–3 fold compared to para-substituted analogs .

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Answer :

- Reaction Engineering : Use flow chemistry to control exothermic reactions and improve mixing.

- Catalysis : Employ Pd-mediated coupling for aryl-amine bonds (e.g., Buchwald-Hartwig conditions).

- Workup Optimization : Replace column chromatography with pH-dependent extraction or crystallization .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。